Lipophilicity Advantage for CNS Penetration vs. Premazepam
The target compound (7-ethyl) exhibits a calculated partition coefficient (XLogP3) of 1.9, compared to 1.6 for Premazepam (6,7-dimethyl), a +0.3 log unit increase that predicts enhanced passive membrane permeability [1]. This difference is critical for CNS-targeted probe or drug design where fine-tuning lipophilicity directly impacts brain uptake and non-specific tissue binding [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Premazepam (CAS 57435-86-6): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.3 log unit increase in XLogP3 can translate to a measurable increase in brain-to-plasma ratio, directly influencing the compound's suitability for in vivo CNS efficacy models.
- [1] PubChem. XLogP3-AA values for CID 3044505 and CID 72104. Accessed 2026-05-01. View Source
- [2] Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Mol Imaging Biol. 2003;5(6):376-89. View Source
